molecular formula C9H13ClN4 B3426004 1-(2-Chloropyrimidin-4-yl)-1,4-diazepane CAS No. 502133-58-6

1-(2-Chloropyrimidin-4-yl)-1,4-diazepane

Cat. No. B3426004
CAS RN: 502133-58-6
M. Wt: 212.68 g/mol
InChI Key: MHGDJJZNKCXGRC-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloropyrimidin-4-yl)-1,4-diazepane” is a derivative of pyrimidine, which is a basic aromatic ring consisting of two nitrogen atoms at positions 1 and 3 . Pyrimidine and its derivatives are important in a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing pyrimidine derivatives. For instance, one method involves the use of organolithium reagents . Another method involves the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrimidine ring attached to a diazepane ring. The pyrimidine ring would have a chlorine atom at the 2 position .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, nucleophilic aromatic substitution (SNAr) reactions are a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

1,4-Diazepines, which include structures related to "1-(2-Chloropyrimidin-4-yl)-1,4-diazepane", are synthesized through various chemical reactions and are known for their wide range of biological activities. The importance of these compounds in medicinal chemistry has led to active research in their synthesis and reactions for several decades. Researchers have developed numerous synthetic routes and chemical reactions to produce 1,4-diazepine derivatives, highlighting their chemical versatility and the interest in exploiting their properties for pharmaceutical applications (Rashid et al., 2019).

Biological Significance

1,4-Diazepines and their derivatives demonstrate significant biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This broad spectrum of biological activities makes them valuable for potential pharmaceutical applications. The exploration of 1,4-diazepine derivatives in drug development is motivated by their promising pharmacological profiles, with several compounds being investigated for their therapeutic potential in treating various conditions (Rashid et al., 2019).

Environmental Impact and Detection

While not directly related to "this compound", it's important to consider the broader context of chemical compounds' environmental impact. For example, studies on the environmental occurrence, fate, and transformation of related chemical structures, such as benzodiazepines, highlight the need for understanding the environmental behavior of synthetic chemicals. These insights can guide the development of more sustainable pharmaceutical practices and environmental monitoring techniques (Kosjek et al., 2012).

properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-9-12-4-2-8(13-9)14-6-1-3-11-5-7-14/h2,4,11H,1,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGDJJZNKCXGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220606
Record name 1-(2-Chloro-4-pyrimidinyl)hexahydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

502133-58-6
Record name 1-(2-Chloro-4-pyrimidinyl)hexahydro-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502133-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-pyrimidinyl)hexahydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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